5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with chlorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions.
Carbohydrazide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of carbohydrazide.
Uniqueness
5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c18-12-6-4-10(5-7-12)15-9-14(16(26)23-22)24-25(15)13-3-1-2-11(8-13)17(19,20)21/h1-9H,22H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEVDVPELLMCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(=O)NN)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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